2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
Description
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSUXCJRKAGQF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory fields. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C24H24N2O4S
- Molecular Weight : 440.52 g/mol
- CAS Number : 26500226
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Ethenyl Group : Utilizing appropriate reagents to introduce the ethenyl moiety.
- Sulfonamide Linkage : Employing sulfonyl chlorides to form the sulfonamide bond.
- Acetamide Formation : Reacting with acetic anhydride or similar acetylating agents.
Anticancer Properties
Recent studies have indicated that derivatives of phenylacetamides, including this compound, exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. The compound's mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC3 | 52 |
| Reference Drug (Imatinib) | PC3 | 40 |
| This compound | MCF-7 | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on PC3 Cells :
- The compound was shown to significantly reduce cell viability compared to controls, with an IC50 value indicating effective potency.
- Mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways.
-
Inflammation Model :
- In vivo studies demonstrated reduced inflammation markers in animal models treated with the compound.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison (Data Table)
Key Research Findings
- However, the (E)-ethenyl group could improve binding specificity compared to MP-A08’s flexible iminomethyl linker .
- Pharmacokinetic Profile: The absence of ionizable groups (e.g., tertiary amines in N-[2-(diethylamino)ethyl]-2-phenylacetamide) likely reduces the target compound’s blood-brain barrier permeability compared to CNS-targeting analogs .
Notes
Data Limitations: Direct pharmacological data for this compound are absent in the reviewed literature. Comparisons rely on structural analogs (e.g., MP-A08) and substituent-driven hypotheses.
Research Gaps : Experimental validation is required to assess its enzyme inhibition profile (e.g., SphK1/2), solubility, and bioavailability.
Structural Insights : The compound’s rigid (E)-ethenyl linker and sulfonamide group position it as a candidate for optimizing ATP-competitive inhibitors, building on MP-A08’s scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
